2,5-Dichloro-4-hydroxybenzaldehyde CAS number 27164-10-9 properties
2,5-Dichloro-4-hydroxybenzaldehyde CAS number 27164-10-9 properties
An In-Depth Technical Guide to 2,5-Dichloro-4-hydroxybenzaldehyde (CAS: 27164-10-9)
Introduction
2,5-Dichloro-4-hydroxybenzaldehyde is a halogenated phenolic aldehyde, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis. With the chemical formula C₇H₄Cl₂O₂, this compound serves as a critical building block in the development of complex molecular architectures. Its structural features—a reactive aldehyde group, an acidic phenolic hydroxyl, and two chlorine atoms on the aromatic ring—impart a unique reactivity profile that is leveraged in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Diagram 1: Chemical Structure of 2,5-Dichloro-4-hydroxybenzaldehyde
Caption: Structure of 2,5-Dichloro-4-hydroxybenzaldehyde.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is foundational to its application. The physicochemical properties dictate its handling, storage, and behavior in reaction media, while spectroscopic data provides an immutable fingerprint for identification and quality control.
Physicochemical Properties
The key physical and chemical identifiers for 2,5-dichloro-4-hydroxybenzaldehyde are summarized below. These values are critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 27164-10-9 | [1][2] |
| Molecular Formula | C₇H₄Cl₂O₂ | [2][3] |
| Molecular Weight | 191.01 g/mol | [2][3] |
| Appearance | Data not available (typically an off-white to yellow solid) | |
| Melting Point | 150 - 157 °C (for a similar isomer) | |
| Boiling Point | 295.80 °C (for a similar isomer) | [4] |
| Storage Temperature | 2-8°C, Refrigerator | [2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.511 (Calculated) | [5] |
Spectroscopic Analysis
Spectroscopic methods provide detailed structural information. While a complete public dataset for this specific isomer is scarce, the expected spectral features can be reliably predicted based on its functional groups and comparison with analogous structures.[6][7][8][9]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically between δ 9.5-10.5 ppm. The phenolic hydroxyl proton (-OH) will also be a singlet, with its chemical shift being concentration and solvent dependent. Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons.
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 190 ppm. Aromatic carbons bonded to the electron-withdrawing chlorine and aldehyde groups will be downfield, while those attached to the electron-donating hydroxyl group will be upfield. Typically, 6 distinct aromatic carbon signals would be expected.
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FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups.
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O-H Stretch: A broad band from ~3100-3400 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
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C-H Stretch (Aldehydic): Two weak bands often appear near 2850 cm⁻¹ and 2750 cm⁻¹.[9]
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C=O Stretch (Aldehydic): A very strong, sharp absorption band around 1650-1680 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[9]
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C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.[9]
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C-Cl Stretch: Absorptions in the fingerprint region, typically below 850 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion (M⁺) peak at m/z 190. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion: a peak at M+2 (m/z 192) with approximately 65% the intensity of the M⁺ peak, and a peak at M+4 (m/z 194) with about 10% intensity. Common fragmentation pathways would include the loss of a hydrogen radical (-H) or carbon monoxide (-CO).
Experimental Protocol: Spectroscopic Characterization
The following outlines a general, self-validating workflow for the spectroscopic characterization of a solid sample like 2,5-dichloro-4-hydroxybenzaldehyde.
Diagram 2: Spectroscopic Analysis Workflow
Caption: A validated workflow for comprehensive spectroscopic analysis.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 2,5-dichloro-4-hydroxybenzaldehyde is paramount for its use as a synthetic intermediate.
Plausible Synthetic Pathway
While specific literature on the synthesis of CAS 27164-10-9 is not abundant, a logical and established route would be the formylation of the corresponding precursor, 2,5-dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and serves as an illustrative pathway.[10]
Reaction: Formylation of 2,5-Dichlorophenol via Reimer-Tiemann Reaction.
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Reactants: 2,5-Dichlorophenol, Chloroform (CHCl₃), a strong base like Sodium Hydroxide (NaOH).
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Mechanism: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and base. The electron-rich phenoxide ion (formed from 2,5-dichlorophenol and NaOH) undergoes an electrophilic attack on the dichlorocarbene. Subsequent hydrolysis of the intermediate yields the aldehyde group, primarily at the position ortho to the hydroxyl group.
Diagram 3: Plausible Synthesis via Reimer-Tiemann Reaction
Caption: Synthetic route to the target compound from 2,5-dichlorophenol.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three key functional domains:
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Aldehyde Group: This group is a primary site for nucleophilic addition. It can be readily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol. It also undergoes condensation reactions with amines to form imines (Schiff bases) and with hydroxylamines to form oximes.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. This anion is a potent nucleophile, enabling O-alkylation (ether synthesis) or O-acylation (ester synthesis).
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Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is complex. The hydroxyl group is a strong activating, ortho-para director, while the aldehyde and chlorine atoms are deactivating. The net effect makes further substitution challenging but possible under specific conditions.
Applications in Research and Development
2,5-Dichloro-4-hydroxybenzaldehyde is primarily valued as a "useful research chemical" and a key intermediate in the synthesis of high-value target molecules.[2] Its documented applications underscore its importance in medicinal chemistry.
-
GPBAR1 (TGR5) Agonists: It has been utilized in the design and synthesis of gut-restricted thiazolidine agonists for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] This receptor is a therapeutic target for metabolic diseases.
-
Psychotropic Agent Analogs: The scaffold is useful for creating novel mescaline analogs, which are investigated as potential psychotropic agents.[1]
-
LFA-1 Antagonists: Researchers have employed this compound in the discovery of new p-arylthio cinnamides that act as antagonists of the leukocyte function-associated antigen-1 (LFA-1) and its interaction with the intercellular adhesion molecule-1 (ICAM-1).[1] This pathway is critical in inflammatory responses.
Safety and Handling
Proper handling of 2,5-dichloro-4-hydroxybenzaldehyde is essential in a laboratory setting. The safety data is often extrapolated from structurally similar compounds.
| Hazard Class | GHS Pictogram | Statements |
| Hazard Statements | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Laboratory Protocol for Safe Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[2] Recommended storage is between 2-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Pharmaffiliates. CAS No : 27164-10-9 | Product Name : 2,5-Dichloro-4-hydroxybenzaldehyde. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965). [Link]
-
Supporting Information. NMR Spectra for complexes and all Cross-Coupling Products. [Link]
-
NIST WebBook. Benzaldehyde, 3,5-dichloro-2-hydroxy-. [Link]
-
PubChem. Compound 528381: 2,5-Dichloro-4-hydroxybenzaldehyde. [Link]
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Cheméo. Chemical Properties of Benzaldehyde, 2,5-dichloro-4-hydroxy. [Link]
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Data.gov. (2025-09-05). Compound 528381: 2,5-Dichloro-4-hydroxybenzaldehyde. [Link]
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PubChem. 4-Hydroxybenzaldehyde. [Link]
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Wikipedia. 4-Hydroxybenzaldehyde. [Link]
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Supporting Information. Selective demethylation and debenzylation of aryl ethers. [Link]
-
ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]
-
BMRB. bmse000582 4-Hydroxybenzaldehyde. [Link]
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St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
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NIST WebBook. Benzaldehyde, 4-hydroxy-. [Link]
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NIST WebBook. 2,5-Dihydroxybenzaldehyde. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). [Link]
-
MassBank. MSBNK-MetaboLights-ML001651. [Link]
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Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 2,5-Dichloro-4-hydroxybenzaldehyde - CAS:27164-10-9. [Link]
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LookChem. CAS No.2314-36-5,3,5-DICHLORO-4-HYDROXYBENZALDEHYDE Suppliers. [Link]
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ScienceDirect. (2023-04-21). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. [Link]
- Google Patents.
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IndiaMART. 4-Hydroxybenzaldehyde Latest Price, Manufacturers & Suppliers. [Link]
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